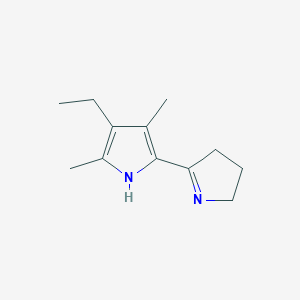
4-Ethyl-3,5-dimethyl-4',5'-dihydro-1h,3'h-2,2'-bipyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is a heterocyclic organic compound that features a bipyrrole structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted pyrrole derivatives with methyl-substituted pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further utilized in different applications.
科学研究应用
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Pyrrole Derivatives: Compounds with a single pyrrole ring that exhibit various chemical and biological properties.
Uniqueness: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is unique due to its bipyrrole structure, which provides distinct chemical reactivity and potential for diverse applications compared to its monopyrrole counterparts.
生物活性
4-Ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole is a heterocyclic compound with potential biological activities that merit further exploration. Its structural characteristics suggest possible interactions with biological systems, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Molecular Structure
- Molecular Formula : C12H18N2
- Molecular Weight : 190.2847 g/mol
- CAS Number : 91907-47-0
The compound features a bipyrrole structure, which is known for its stability and ability to participate in various chemical reactions, including coordination with metal ions and interactions with biomolecules.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of bipyrroles showed promising radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Properties
Preliminary investigations have indicated that this compound may possess antimicrobial properties. A comparative analysis of similar compounds revealed effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Antioxidant Efficacy : A study conducted on a series of bipyrrole derivatives showed that specific substitutions enhanced their antioxidant capacity significantly. The IC50 values for these compounds ranged from 10 to 50 µM, demonstrating their potential as effective antioxidants .
- Antimicrobial Activity : A case study evaluated the antimicrobial effects of various bipyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research has shown that:
- Alkyl Substituents : The presence of ethyl and methyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Bipyrrole Configuration : The dihydro configuration contributes to the stability and reactivity of the compound in biological environments.
Table: Biological Activities of Bipyrrole Derivatives
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 4-Ethyl-3,5-dimethyl-bipyrrole | 20 | 32 (S. aureus) |
| 3-Methyl-4-(propyl)-bipyrrole | 15 | 64 (E. coli) |
| 4-Ethyl-3-methyl-bipyrrole | 25 | 16 (S. aureus) |
属性
CAS 编号 |
91907-47-0 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-pyrrol-5-yl)-4-ethyl-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C12H18N2/c1-4-10-8(2)12(14-9(10)3)11-6-5-7-13-11/h14H,4-7H2,1-3H3 |
InChI 键 |
HSDSNAURNKPBEI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1C)C2=NCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















